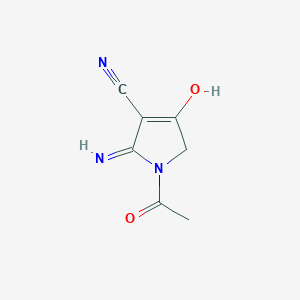

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Description

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (CAS: 590374-61-1) is a pyrroline derivative characterized by a five-membered ring system with acetyl, amino, oxo, and carbonitrile substituents. Its molecular formula is C₇H₇N₃O₂, and it has a molecular weight of 179.16 g/mol. The compound is commercially available with high purity (95–97%) from suppliers such as Combi-Blocks and Shenzhen Zhongfayuan Bio-Technology Co., Ltd., indicating its utility in pharmaceutical research and organic synthesis . The acetyl group enhances stability and modulates electronic properties, while the amino and carbonitrile groups offer reactivity for further functionalization.

Propriétés

IUPAC Name |

1-acetyl-3-hydroxy-5-imino-2H-pyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h9,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMZVERPNMZANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=C(C1=N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665905 | |

| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590374-61-1 | |

| Record name | 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile (CAS No. 590374-61-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 165.15 g/mol. Its structural characteristics include:

- IUPAC Name : this compound

- Molecular Structure :

- Canonical SMILES : CC(=O)N1CC(=C(C1=N)C#N)O

- InChI Key : XGMZVERPNMZANJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, certain derivatives have been designed to target tyrosine kinases, which are crucial in cancer cell proliferation and survival .

- Antimicrobial Properties : Some pyrrole-based compounds demonstrate antibacterial activity, suggesting potential use in treating infections .

- Interaction with Enzymes : The ability of these compounds to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 has been documented, indicating their potential as inhibitors in cancer therapy .

Case Study 1: Antitumor Activity

A study explored the synthesis and biological evaluation of several pyrrole derivatives, including those structurally related to this compound. These derivatives were tested against various cancer cell lines, revealing that modifications in the side groups significantly affected their antiproliferative activity. For example, one compound demonstrated a GI50 value of approximately M against colon cancer cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that certain pyrrole derivatives can form stable complexes with the ATP-binding sites of EGFR and VEGFR2. These interactions suggest that the compounds could serve as effective inhibitors for these targets, potentially leading to new anticancer therapies .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile has been investigated for its biological activities, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, derivatives of pyrrole compounds have shown promising efficacy against cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1-Acetyl-2-amino derivative | HT29 (Colon cancer) | 2.01 |

| Thiazole-pyridine hybrid | MCF-7 (Breast cancer) | 5.71 |

These findings suggest that modifications to the pyrrole core can enhance cytotoxic effects against specific cancer types, indicating a pathway for developing targeted cancer therapies .

Antihyperglycemic Activity

Another area of interest is the antihyperglycemic properties of pyrrole derivatives. Research indicates that specific substitutions on the pyrrole ring can lead to significant reductions in blood sugar levels, making these compounds candidates for diabetes treatment .

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. Its structure allows for the formation of polymers and other materials with specific thermal and mechanical properties.

Polymer Synthesis

In polymer chemistry, pyrrole derivatives are known to participate in polymerization reactions that produce conductive polymers. These materials have applications in electronics and sensors due to their electrical conductivity and stability.

A notable study synthesized a series of pyrrole derivatives from this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines:

-

Synthesis Methodology:

- The synthesis involved multistep reactions starting from the base compound.

- Characterization was performed using NMR and mass spectrometry.

-

Biological Evaluation:

- Compounds were tested for cytotoxicity against several cancer cell lines.

- Results indicated that certain modifications significantly increased potency.

This study illustrates the versatility of 1-acetyl derivatives in generating new pharmacologically active compounds .

Comparaison Avec Des Composés Similaires

Structural Analogs in Pyrroline/Carbonitrile Family

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

This contrasts with benzoyl and benzyl groups in 's analog, which introduce steric bulk and aromaticity, possibly favoring interactions with hydrophobic enzyme pockets . Butyl substituents (as in 's compound) may improve lipid solubility, whereas the carbonitrile group common across analogs facilitates participation in click chemistry or coordination with metal catalysts .

In contrast, the analog in achieves only 40% yield under reflux conditions, highlighting challenges in introducing complex substituents like tetrahydroindolyl groups .

Structural Diversity and Applications: Pyridine derivatives (e.g., 's compound) exhibit distinct electronic properties due to their six-membered aromatic ring, making them suitable for metal coordination or charge-transfer applications. Pyrrole derivatives, with their smaller ring size, are more likely to serve as planar intermediates in heterocyclic drug synthesis . Dichloro and phenyl substituents () increase electrophilicity, favoring use in polymerization or as Michael acceptors, whereas amino groups (target compound) enable hydrogen bonding in biological systems .

Chirality and Spectroscopy :

- The (5R)-configured butyl analog () demonstrates the role of stereochemistry in NMR spectral splitting, a consideration absent in the target compound’s achiral structure .

Méthodes De Préparation

Base-Catalyzed Cyclization Using Malononitrile and Acetyl Precursors

One effective method involves the reaction of malononitrile with acetyl-containing compounds under basic conditions, typically using potassium carbonate (K2CO3) as a catalyst in dimethylformamide (DMF) solvent. The procedure is as follows:

- A mixture of malononitrile (0.01 mol) and acetyl precursor (e.g., ethyl acetoacetate, 0.1 mol) is combined with anhydrous K2CO3 (0.5 g) in 20 mL DMF.

- The reaction mixture is refluxed for 6 hours.

- After reflux, the hot mixture is filtered to remove insolubles.

- The filtrate is allowed to cool, inducing crystallization of the product.

- The solid is collected and recrystallized from an appropriate solvent to yield 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile as deep violet crystals with yields around 73%.

This method provides a straightforward route with moderate to good yields and is supported by IR and NMR characterization data confirming the presence of the acetyl, amino, carbonyl, and nitrile functionalities.

KOH-Catalyzed Multi-Component Reactions Involving Cyanothioacetamide and α-Thiocyanatoacetophenone

Another preparation route involves the synthesis of dihydrothiophene analogs, which can be adapted for pyrrole derivatives. This method uses:

- Cyanothioacetamide and α-thiocyanatoacetophenone as key reactants.

- KOH as a catalyst in ethanol solvent.

- The reaction proceeds via Michael-type addition followed by intramolecular cyclization.

- Cyanothioacetamide (5 mmol) is dissolved in 20 mL ethanol.

- The corresponding aldehyde (5 mmol) and a drop of 10% aqueous KOH are added, stirring for 30 minutes.

- α-Thiocyanatoacetophenone (5 mmol) and excess 10% aqueous KOH (4 mL) are added.

- Stirring continues for 30 minutes, followed by dilution with water and standing at room temperature for 30 minutes.

- The precipitated product is filtered and purified by recrystallization.

This process yields the dihydrothiophene intermediates, which can be further transformed into pyrrole derivatives under appropriate conditions. The reaction mechanism involves Michael addition and cyclization steps, supported by density functional theory (DFT) calculations, ensuring atom economy and mild reaction conditions without toxic solvents.

Reaction Mechanism Insights

- The cyclization step can proceed via intramolecular nucleophilic substitution or nucleophilic addition-elimination pathways depending on the stereochemistry of intermediates.

- Quantum chemical calculations at the r2SCAN-3c level have elucidated the preferred pathways, confirming the formation of the pyrrole ring system through Michael adduct intermediates.

- The reactions are metal-free and proceed under mild conditions, highlighting the synthetic efficiency and environmental compatibility of the methods.

Data Table: Summary of Preparation Methods

Research Findings and Practical Considerations

- The first method (malononitrile-based) is advantageous for its simplicity and relatively high yield, suitable for laboratory-scale synthesis.

- The second method provides access to a broader substrate scope and is adaptable for synthesizing related heterocyclic systems.

- Both methods avoid the use of volatile, foul-smelling, or toxic solvents and byproducts, aligning with green chemistry principles.

- Purification typically involves recrystallization from ethanol, acetone, or DMF mixtures, yielding pure compounds suitable for further application.

- Characterization by IR, NMR, and crystallographic methods confirms the structural integrity of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation reactions are widely used for pyrrole-carbonitrile derivatives. For example, a K₂CO₃/MeCN system under reflux (6 hours) achieved a 40% yield for a structurally related compound, highlighting the importance of solvent selection and base catalysis . Optimization strategies include:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Temperature control : Reflux conditions (≈80°C) balance reactivity and side-product formation.

- Catalyst screening : Alkali carbonates (e.g., K₂CO₃) improve cyclization efficiency.

- Example Table :

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | K₂CO₃/MeCN, reflux, 6 h | 40% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assignments of acetyl, amino, and carbonyl groups (e.g., δ ~2.3 ppm for acetyl protons) .

- IR : Stretching frequencies for nitrile (~2200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, unit cell dimensions a = 12.7408 Å, b = 7.8520 Å) resolves structural conformations and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions : Avoid inhalation (use fume hoods), skin contact (wear nitrile gloves), and moisture exposure (store in desiccators).

- Storage : Dry, ventilated areas in corrosion-resistant containers .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, torsion angles (e.g., C2–C3–C4–O2 = -177.8°) from X-ray data validate conformational stability .

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets for geometry optimization.

Q. How can contradictions in crystallographic data for pyrrole-3-carbonitrile derivatives be resolved?

- Strategies :

- High-resolution X-ray : Compare unit cell parameters (e.g., β = 115.163° vs. 114.2° in related structures) to identify polymorphism .

- Hydrogen-bond analysis : Assess intermolecular interactions (e.g., N–H···O vs. C–H···N) to explain packing differences .

- Case Study : Discrepancies in space group assignments (P2₁/c vs. P1̄) may arise from solvent inclusion or temperature effects during crystallization .

Q. What mechanistic insights can be derived from kinetic studies of pyrrole-carbonitrile synthesis?

- Experimental Design :

- Isotopic labeling : Track ¹⁵N-labeled amino groups to elucidate cyclization pathways.

- Kinetic profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., imine formation) .

- Data Interpretation : Activation energy calculations (Arrhenius plots) guide temperature optimization for scalable synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.